1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol
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Overview
Description
1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act by blocking certain receptors or enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A potent inhibitor of bacterial phosphopantetheinyl transferase.
2-Chloro-5-(trifluoromethyl)pyridine: Used as a model substrate in regioexhaustive functionalization studies.
Uniqueness
1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and chlorine substitutions make it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
1-[4-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O/c1-9(22)11-4-2-10(3-5-11)7-20-14-13(16)6-12(8-21-14)15(17,18)19/h2-6,8-9,22H,7H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIXDKRWWBOYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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